REACTION_CXSMILES
|
C.C([O-])=O.[NH4+].Cl[C:7]1[C:8]2[CH:18]=[CH:17][C:16]([CH3:19])=[CH:15][C:9]=2[S:10][C:11]=1[C:12]([OH:14])=[O:13].[OH-].[Na+]>CO.O.[Pd]>[CH3:19][C:16]1[CH:17]=[CH:18][C:8]2[CH:7]=[C:11]([C:12]([OH:14])=[O:13])[S:10][C:9]=2[CH:15]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.425 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
2.26 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(SC1C(=O)O)C=C(C=C2)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.065 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
is stirred for 20 minutes in an inert atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
STIRRING
|
Details
|
stirring in an inert atmosphere for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is again maintained
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled
|
Type
|
FILTRATION
|
Details
|
filtered through a Celite bed
|
Type
|
WASH
|
Details
|
the catalyst is washed with further methanol
|
Type
|
CUSTOM
|
Details
|
The filtrate is then evaporated
|
Type
|
CUSTOM
|
Details
|
until dry at low pressure
|
Type
|
ADDITION
|
Details
|
the residue treated with 70 ml of 1N HCl and 250 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase is washed with brine (3×)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
until dry
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC2=C(SC(=C2)C(=O)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.82 g | |
YIELD: PERCENTYIELD | 94.7% | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |